molecular formula C18H15F4N3OS B4364897 4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE CAS No. 7167-31-9

4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364897
CAS No.: 7167-31-9
M. Wt: 397.4 g/mol
InChI Key: YOYIJBQSFBRJKN-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 4, a 3-(1,1,2,2-tetrafluoroethoxy)phenyl group at position 5, and a hydrosulfide (-SH) moiety at position 3. The inclusion of a tetrafluoroethoxy group may enhance metabolic stability and lipophilicity, while the hydrosulfide group could contribute to nucleophilic reactivity or metal-binding properties.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3OS/c1-10-5-3-8-14(11(10)2)25-15(23-24-17(25)27)12-6-4-7-13(9-12)26-18(21,22)16(19)20/h3-9,16H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYIJBQSFBRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC(C(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412609
Record name 4-(2,3-Dimethylphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-31-9
Record name 4-(2,3-Dimethylphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the thiol group: This step may involve the use of thiolating agents under controlled conditions.

    Attachment of the tetrafluoroethoxyphenyl group: This can be accomplished through nucleophilic substitution reactions using suitable fluorinated reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The triazole ring is known for its biological activity, and this compound may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and thiol group could play key roles in these interactions, potentially affecting various cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

Triazole derivatives with sulfur-based functional groups are widely studied for their reactivity and bioactivity. The following compounds are structurally or functionally relevant:

Compound Name Key Structural Features Synthesis Method (if available) Biological Activity (if reported) Reference
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core with thioether (-S-) linkage to phenylethanone; sulfonyl and fluorophenyl groups Sodium ethoxide-mediated coupling with α-halogenated ketone Not explicitly stated, but sulfonyl groups often enhance binding affinity
Target Compound Hydrosulfide (-SH) group; tetrafluoroethoxy and dimethylphenyl substituents Unknown Inferred potential antiviral activity (based on triazole core) N/A
Triazole-Schiff base benzopyranone derivatives Triazole-Schiff base hybrid with benzopyranone; variable substituents Condensation reactions Inhibitory activity against cucumber mosaic virus (500 mg/L)

Key Observations :

  • Reactivity : The hydrosulfide group in the target compound is more nucleophilic than the thioether in , making it prone to oxidation or disulfide formation, which could influence stability or mechanism of action.
  • Fluorinated Substituents: The tetrafluoroethoxy group in the target compound likely increases lipophilicity and metabolic resistance compared to non-fluorinated analogues like those in .
  • Synthetic Accessibility : The synthesis of involves α-halogenated ketones and sodium ethoxide, while the target compound’s synthesis remains undocumented in the provided evidence.
Physicochemical Properties
  • Lipophilicity : The tetrafluoroethoxy group in the target compound likely confers higher logP values compared to compounds with methoxy or hydroxy groups, improving membrane permeability.
  • Stability : Sulfonyl-containing triazoles (e.g., ) are generally more stable than hydrosulfide derivatives due to reduced oxidative susceptibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(2,3-DIMETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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